![molecular formula C21H22N2O2 B12636937 4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline CAS No. 918942-42-4](/img/structure/B12636937.png)
4,4'-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is an organic compound with the molecular formula C18H20N2O2. It is known for its unique structure, which includes two aniline groups connected by a 2-methyl-1,3-phenylene bridge through oxymethylene linkages. This compound is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline typically involves the reaction of 2-methyl-1,3-phenylenedimethanol with aniline in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Methyl-1,3-phenylenedimethanol} + \text{Aniline} \rightarrow \text{4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 1,3-Bis(p-aminophenoxy)benzene
- 1,3-Phenylene bis(p-aminophenyl) ether
- 4,4’-(m-Phenylenedioxy)dianiline
- m-Bis(p-aminophenoxy)benzene
Uniqueness
4,4’-[(2-Methyl-1,3-phenylene)bis(oxymethylene)]dianiline is unique due to its specific structure, which imparts distinct chemical and physical properties. Its oxymethylene linkages and 2-methyl-1,3-phenylene bridge differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
918942-42-4 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-[[3-[(4-aminophenyl)methoxy]-2-methylphenoxy]methyl]aniline |
InChI |
InChI=1S/C21H22N2O2/c1-15-20(24-13-16-5-9-18(22)10-6-16)3-2-4-21(15)25-14-17-7-11-19(23)12-8-17/h2-12H,13-14,22-23H2,1H3 |
Clé InChI |
YOBHEPQWTYIABF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OCC2=CC=C(C=C2)N)OCC3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
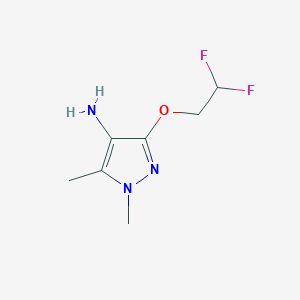

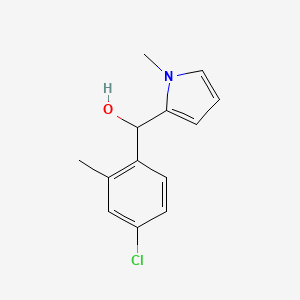
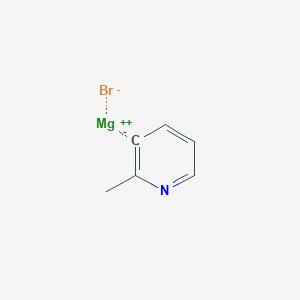

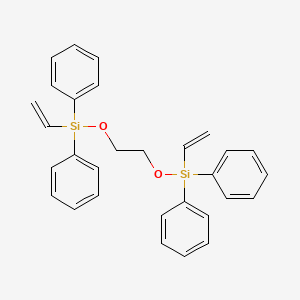
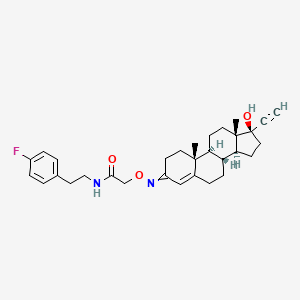
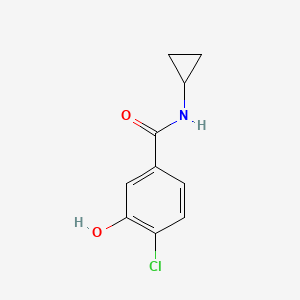
![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)

